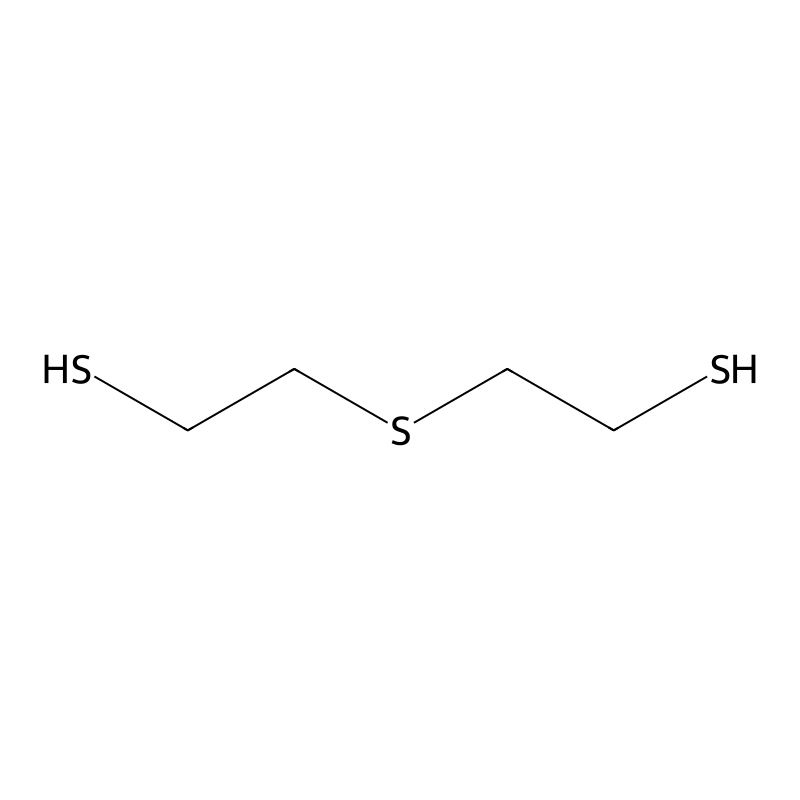

Bis(2-mercaptoethyl) sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Chelation

Due to the presence of two thiol groups (SH), Bis(2-mercaptoethyl) sulfide can act as a chelating agent, forming bonds with metal ions. This property makes it a potential candidate for research in areas like metal detoxification or the development of new catalysts containing specific metals [].

Organic Synthesis

The thiol groups in Bis(2-mercaptoethyl) sulfide can participate in various organic reactions. Research has explored its use as a coupling agent or a precursor for the synthesis of other thiol-containing molecules with specific functionalities [].

Material Science

The unique properties of Bis(2-mercaptoethyl) sulfide, such as its bifunctionality (containing both thiol and sulfide groups) and potential for self-assembly, have attracted interest in material science research. Studies have investigated its use in the development of new materials with specific electrical or optical properties [].

Bis(2-mercaptoethyl) sulfide, also known as 2,2'-thiodiethanethiol, is a chemical compound with the molecular formula and a molecular weight of 154.32 g/mol. This compound is characterized by its clear, colorless liquid form, with a boiling point of approximately 135-136 °C at 10 mm Hg and a melting point of -11 °C . Bis(2-mercaptoethyl) sulfide features two mercaptoethyl groups linked by a sulfur atom, making it a thioether. It is soluble in organic solvents but exhibits limited solubility in water (620 mg/L at 20 °C) .

- Thiylation Reactions: Reacting with electrophiles to form polysulfide polymers.

- Coordination Chemistry: Forming complexes with transition metals like cobalt and silver, leading to novel coordination compounds .

- Reduction Reactions: Involving the transformation of dithiolate anions into corresponding dithiols through reduction processes .

Research indicates that bis(2-mercaptoethyl) sulfide exhibits biological activity, particularly as an antioxidant. Its thiol groups can scavenge free radicals, potentially providing protective effects against oxidative stress. Additionally, the compound has been studied for its potential antimicrobial properties, although detailed mechanisms and efficacy in biological systems require further investigation.

Several methods exist for synthesizing bis(2-mercaptoethyl) sulfide:

- Thiylation: The compound can be synthesized from bis(β-chloroethyl) ether or sulfide through thiylation with elemental sulfur in an alkaline aqueous system .

- Reaction of Thiodiglycol and Thiourea: A method involving thiodiglycol and thiourea as starting materials has been patented, highlighting a more straightforward synthetic route .

- Cyclization Reactions: These involve the formation of macrocyclic structures starting from various dithiols and dichlorides, leading to the production of bis(2-mercaptoethyl) sulfide as an intermediate .

Bis(2-mercaptoethyl) sulfide finds applications in various fields:

- Chemical Synthesis: It serves as a reagent for synthesizing luminescent polynuclear gold(I) phosphine complexes .

- Coordination Chemistry: Utilized in the preparation of metal complexes that have potential applications in catalysis and materials science.

- Pharmaceuticals: Investigated for use in drug formulations due to its biological properties.

Interaction studies have primarily focused on the coordination chemistry of bis(2-mercaptoethyl) sulfide with transition metals. For instance, it forms stable complexes with cobalt and silver ions, which can exhibit unique structural and electronic properties . These interactions are crucial for developing new materials and understanding the reactivity of sulfur-containing compounds.

Several compounds share structural similarities with bis(2-mercaptoethyl) sulfide. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(3-mercaptopropyl) sulfide | C6H14S3 | Contains propyl groups instead of ethyl groups. |

| Bis(2-thioethyl) ether | C4H10S2 | Lacks one sulfur atom compared to bis(2-mercaptoethyl) sulfide. |

| 1,4-Dimercaptobutane | C4H10S2 | Linear structure without thioether functionality. |

| 1,5-Dimercapto-3-thiapentane | C5H12S3 | Contains an additional carbon atom compared to bis(2-mercaptoethyl) sulfide. |

Bis(2-mercaptoethyl) sulfide is unique due to its specific arrangement of sulfur atoms and mercaptoethyl groups, which contribute to its distinctive chemical reactivity and potential applications in coordination chemistry.